molecular formula C17H26N6O2 B7354971 N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide

N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide

Cat. No.: B7354971
M. Wt: 346.4 g/mol
InChI Key: FRSGPRWUIBKSGU-OLZOCXBDSA-N
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Description

N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyanocyclohexyl group, a triazole ring, and a hydroxypyrrolidine moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2/c1-2-14-19-16(22-21-14)13-8-12(24)9-23(13)10-15(25)20-17(11-18)6-4-3-5-7-17/h12-13,24H,2-10H2,1H3,(H,20,25)(H,19,21,22)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSGPRWUIBKSGU-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2CC(CN2CC(=O)NC3(CCCCC3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=NN1)[C@@H]2C[C@H](CN2CC(=O)NC3(CCCCC3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with cyanide sources such as sodium cyanide or potassium cyanide under basic conditions to form the cyanocyclohexyl intermediate.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Formation of the Hydroxypyrrolidine Moiety: This step involves the reduction of a suitable precursor, such as a pyrrolidinone, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: The final step involves coupling the cyanocyclohexyl intermediate, the triazole ring, and the hydroxypyrrolidine moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypyrrolidine moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The cyanocyclohexyl group can be reduced to form primary amines using reducing agents like LiAlH4 (lithium aluminum hydride) or catalytic hydrogenation.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 (sodium borohydride), or catalytic hydrogenation using Pd/C (palladium on carbon).

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines or thiols under suitable conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes from the hydroxypyrrolidine moiety.

    Reduction: Primary amines from the cyanocyclohexyl group.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological targets and pathways.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties.

    Biological Research: It can be used as a tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide
  • N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]propionamide

Uniqueness

N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.

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